![molecular formula C22H26N2O2 B11011689 (2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11011689.png)
(2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 4-methoxyphenyl group attached to a propenone moiety. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2,3-dimethylphenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling with 4-Methoxybenzaldehyde: The piperazine intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the desired propenone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The uniqueness of (E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE lies in its specific substitution pattern and the presence of both piperazine and propenone moieties
Propriétés
Formule moléculaire |
C22H26N2O2 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
(E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H26N2O2/c1-17-5-4-6-21(18(17)2)23-13-15-24(16-14-23)22(25)12-9-19-7-10-20(26-3)11-8-19/h4-12H,13-16H2,1-3H3/b12-9+ |
Clé InChI |
MRDZFQRUDMQZIG-FMIVXFBMSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)OC)C |
SMILES canonique |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-methyl-1H-indol-3-yl)acetyl]-L-methionine](/img/structure/B11011608.png)
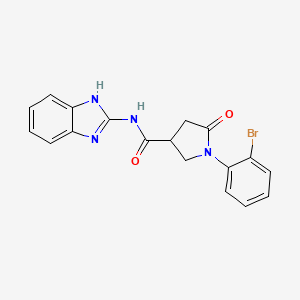
![2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B11011612.png)

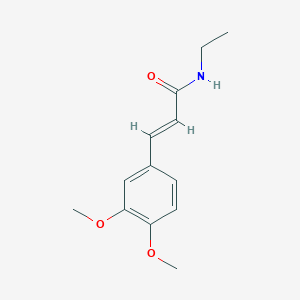
![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B11011638.png)
![5-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11011644.png)
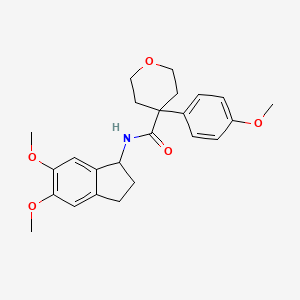
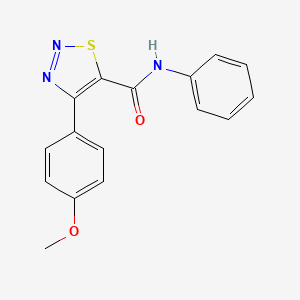
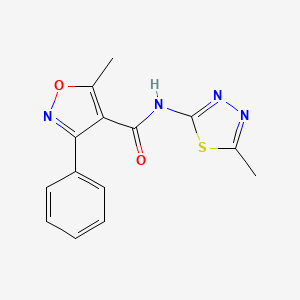
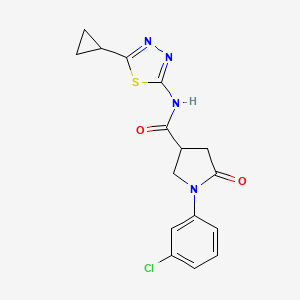
![4-butyl-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11011679.png)
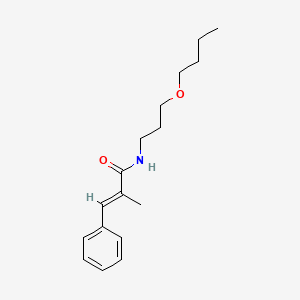
![N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B11011686.png)
